molecular formula C19H21N3O4S B11311891 N-(4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide

N-(4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide

Cat. No.: B11311891
M. Wt: 387.5 g/mol
InChI Key: XOPOFHYFUCDWKN-UHFFFAOYSA-N
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Description

N-(4-{[2-(5-Methoxy-1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide is a structurally complex molecule featuring a 5-methoxyindole core linked via an ethyl-sulfamoyl bridge to a phenylacetamide group. The indole moiety is substituted with a methoxy group at position 5, while the sulfamoyl group connects the ethyl chain to the para-position of the phenyl ring, which is further functionalized with an acetamide group.

Properties

Molecular Formula

C19H21N3O4S

Molecular Weight

387.5 g/mol

IUPAC Name

N-[4-[2-(5-methoxy-1H-indol-3-yl)ethylsulfamoyl]phenyl]acetamide

InChI

InChI=1S/C19H21N3O4S/c1-13(23)22-15-3-6-17(7-4-15)27(24,25)21-10-9-14-12-20-19-8-5-16(26-2)11-18(14)19/h3-8,11-12,20-21H,9-10H2,1-2H3,(H,22,23)

InChI Key

XOPOFHYFUCDWKN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide typically involves multiple steps, including the formation of the indole ring and subsequent functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole can then be further modified to introduce the sulfamoyl and acetamide groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Structure and Composition

The molecular formula for N-(4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide is C19H21N3O5SC_{19}H_{21}N_{3}O_{5}S. Its structure consists of an indole moiety linked to a sulfamoyl group and an acetamide functional group, which contributes to its biological activity.

Medicinal Chemistry

This compound has shown promise as a potential anticancer agent . Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, related sulfonamide derivatives have demonstrated effectiveness against colon, breast, and cervical cancers .

Anti-inflammatory Activity

In vitro studies have revealed that this compound can reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. The following table summarizes the effects observed:

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

This data indicates a promising anti-inflammatory profile, suggesting potential use in treating inflammatory diseases .

Anticancer Studies

Recent investigations into the anticancer properties of this compound have shown that it inhibits tumor growth in xenograft models. In vivo experiments demonstrated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent .

Case Study on Tumor Growth Inhibition

In a study involving xenograft models, treatment with this compound resulted in a notable decrease in tumor size. The experimental setup included control groups receiving no treatment, which allowed for comparative analysis of tumor progression.

Safety and Toxicity Assessment

Toxicological evaluations conducted in animal models indicated that this compound has a favorable safety profile at therapeutic doses. No significant adverse effects were observed, making it a candidate for further clinical development .

Mechanism of Action

The mechanism of action of N-(4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Indole Cores

a. Indomethacin Derivatives () Compounds such as 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide (31) share the 5-methoxyindole core but replace the ethyl-sulfamoyl bridge with a sulfonamide group. These analogs showed moderate yields (41–43%) and were developed as selective inhibitors, likely for cyclooxygenase (COX) enzymes .

b. 2-[5-Methoxy-1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide () This compound retains the 5-methoxyindole and acetamide groups but substitutes the sulfamoyl bridge with a sulfanyl group.

c. N-(2-(5-Hydroxy-1H-indol-3-yl)ethyl)acetamide ()
Lacking the sulfamoyl-phenyl group, this simpler analog highlights the importance of the sulfamoyl bridge in the target compound. The hydroxy group at position 5 (vs. methoxy) could influence solubility and antioxidant activity but may reduce metabolic stability .

Sulfonamide/Acetamide Hybrids

a. Benzamide-Acetamide Urease Inhibitors () Compounds like N-(4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)-2-((2,6-dichlorophenyl)amino)phenyl)acetamide (9) feature a sulfamoyl-phenylacetamide scaffold but incorporate dichlorophenyl and isoxazolyl groups. These structural variations correlate with urease inhibition (IC50 values in µM range), suggesting that electron-withdrawing substituents (e.g., Cl) enhance enzyme binding .

b. Morpholinosulfonyl Derivatives () N-(4-(Morpholinosulfonyl)phenyl)-2-(4-nitrophenylamino)acetamide (5p) replaces the indole core with a nitrophenylamino group. The morpholine ring improves solubility, while the nitro group may confer redox activity. Such compounds were evaluated for anti-COVID-19 activity, indicating scaffold versatility across therapeutic areas .

Thiazolidinone and Pyrazole Derivatives

a. Thiazolidinone-Acetamide Hybrids () N-(4-(N-(Cyclohexylcarbamothioyl)sulfamoyl)phenyl)-2-(5-(4-methylbenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide (7c) incorporates a thiazolidinone ring instead of indole. High yields (83%) and melting points (>300°C) suggest robust synthetic protocols .

b. Pyrazole-Sulfonamide Apoptosis Inducers () 2-Cyano-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide derivatives feature a pyrazole core. The cyano group increases electrophilicity, which may promote pro-apoptotic effects in colon cancer cells. Structural simplicity (e.g., absence of indole) correlates with divergent mechanisms of action .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) Biological Activity Reference
Target Compound Indole 5-OMe, ethyl-sulfamoyl, phenylacetamide - - Inferred enzyme inhibition -
Compound 31 () Indole 5-OMe, CF3Ph-SO2 - 43 COX inhibition
Compound 9 () Benzamide 5-Methylisoxazole, dichlorophenyl 165–167 67.9 Urease inhibition
Compound 7c () Thiazolidinone Cyclohexylcarbamothioyl, benzylidene 300–302 83 Anticancer
Compound 5p () Phenylacetamide Morpholinosulfonyl, nitro - - Anti-COVID-19

Key Findings and Implications

  • Structural Flexibility : The indole core and sulfamoyl bridge in the target compound allow for modular substitutions (e.g., methoxy, ethyl) that balance solubility and target engagement.
  • Therapeutic Potential: Analogous compounds show activity across diverse targets (COX, urease, cancer), suggesting the target compound could be optimized for specific applications.
  • Synthetic Feasibility: High yields in thiazolidinone derivatives () and moderate yields in indomethacin analogs () highlight scalable routes for further development.

Biological Activity

N-(4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide, also known by its chemical formula C19H21N3O4S, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C19H21N3O4S
  • Molecular Weight : 387.45 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : COC(Nc(cc1)ccc1S(NCCc1c[nH]c(cc2)c1cc2OC)(=O)=O)=O

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

  • Anticancer Activity :
    • Studies indicate that the compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colorectal cancer). The mechanism involves induction of apoptosis and disruption of the cell cycle, particularly in the S phase, leading to decreased cell viability .
  • Antimicrobial Properties :
    • Preliminary investigations suggest that the compound may possess antimicrobial activity against various bacterial strains. It has been shown to inhibit the growth of pathogens at specific concentrations, indicating its potential as an antibacterial agent .
  • Neuroprotective Effects :
    • The compound's structure suggests possible neuroprotective properties, potentially linked to its ability to modulate nitric oxide (NO) levels, which are crucial in neurotoxicity pathways .

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 Value (µM)Mechanism of Action
AnticancerMCF-7 (Breast Cancer)225Induction of apoptosis
AntimicrobialStaphylococcus aureus50Inhibition of bacterial growth
NeuroprotectiveNeuronal Cell ModelsNot specifiedModulation of NO levels

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on MCF-7 cells demonstrated significant cytotoxicity. The treated cells exhibited increased lactate dehydrogenase (LDH) levels, indicating cell membrane damage and apoptosis initiation . Flow cytometry analysis revealed a substantial increase in cells arrested in the S phase, suggesting that the compound effectively disrupts the cell cycle.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against several bacterial strains. Results showed that at a concentration of 50 µg/mL, it significantly inhibited the growth of Staphylococcus aureus, highlighting its potential as an antimicrobial agent . Further studies are required to elucidate the precise mechanisms involved.

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